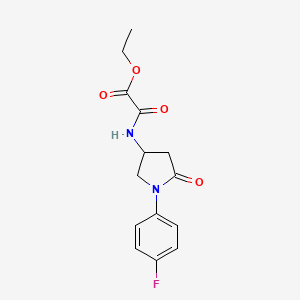

Ethyl 2-((1-(4-fluorophenyl)-5-oxopyrrolidin-3-yl)amino)-2-oxoacetate

Description

Ethyl 2-((1-(4-fluorophenyl)-5-oxopyrrolidin-3-yl)amino)-2-oxoacetate is a synthetic compound featuring a pyrrolidinone core substituted with a 4-fluorophenyl group and an ethyl α-ketoester moiety. Its synthesis involves cyclization reactions using Lawesson’s reagent and oxidative chlorination, as demonstrated in the preparation of analogous N-(2-oxo-2-arylethyl)amides . This compound is part of a broader class of α-ketoesters, which are pivotal in medicinal chemistry due to their bioisosteric properties and ability to participate in hydrogen bonding and π-interactions .

Properties

IUPAC Name |

ethyl 2-[[1-(4-fluorophenyl)-5-oxopyrrolidin-3-yl]amino]-2-oxoacetate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H15FN2O4/c1-2-21-14(20)13(19)16-10-7-12(18)17(8-10)11-5-3-9(15)4-6-11/h3-6,10H,2,7-8H2,1H3,(H,16,19) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DHKKSNLXCLPKTA-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C(=O)NC1CC(=O)N(C1)C2=CC=C(C=C2)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H15FN2O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

294.28 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 2-((1-(4-fluorophenyl)-5-oxopyrrolidin-3-yl)amino)-2-oxoacetate typically involves multi-step organic reactions. One common method includes the condensation of ethyl oxalate with 4-fluoroaniline to form an intermediate, which is then cyclized with a suitable reagent to form the pyrrolidinone ring. The final step involves the esterification of the resulting compound to yield the target molecule .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure high yield and purity. Catalysts and solvents are carefully selected to enhance reaction efficiency and minimize by-products.

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-((1-(4-fluorophenyl)-5-oxopyrrolidin-3-yl)amino)-2-oxoacetate can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to different derivatives.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and pH to ensure selective and efficient transformations .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce a variety of substituted phenyl derivatives.

Scientific Research Applications

1. Anticancer Properties

Recent studies have highlighted the potential of ethyl 2-((1-(4-fluorophenyl)-5-oxopyrrolidin-3-yl)amino)-2-oxoacetate as an anticancer agent. The compound has been evaluated for its efficacy against various cancer cell lines, demonstrating significant growth inhibition.

| Cancer Cell Line | Percent Growth Inhibition (%) |

|---|---|

| SNB-19 | 86.61 |

| OVCAR-8 | 85.26 |

| NCI-H40 | 75.99 |

A study published in a peer-reviewed journal indicated that modifications to the compound's structure could enhance its anticancer activity, making it a promising candidate for further development in cancer therapeutics .

2. Antimicrobial Activity

The antimicrobial properties of this compound have also been investigated. Research indicates that derivatives of this compound exhibit significant antibacterial effects against Gram-positive bacteria.

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 32 µg/mL |

| Escherichia coli | Notably effective |

The presence of the fluorophenyl group is hypothesized to enhance hydrophobic interactions with bacterial membranes, contributing to its antimicrobial efficacy .

3. Anti-inflammatory Effects

In addition to its anticancer and antimicrobial properties, this compound has shown potential as an anti-inflammatory agent. Studies conducted on murine models have demonstrated that administration of this compound leads to a marked reduction in paw swelling and inflammatory markers.

| Inflammatory Marker | Reduction (%) |

|---|---|

| Pro-inflammatory cytokines | 50% |

These findings suggest that the compound may be beneficial in treating inflammatory diseases .

Case Studies

Case Study 1: Anticancer Efficacy

A comparative study evaluated various derivatives of this compound for their anticancer properties. The results indicated that specific modifications significantly enhanced the compound's efficacy against multiple cancer cell lines, supporting its potential as a lead compound for drug development .

Case Study 2: Antimicrobial Efficacy

In another investigation, researchers synthesized several derivatives based on this compound and tested their antimicrobial activity. One derivative exhibited an MIC of 32 µg/mL against Staphylococcus aureus, indicating promising antimicrobial potential .

Mechanism of Action

The mechanism of action of Ethyl 2-((1-(4-fluorophenyl)-5-oxopyrrolidin-3-yl)amino)-2-oxoacetate involves its interaction with specific molecular targets in biological systems. The fluorophenyl group can interact with enzymes and receptors, potentially inhibiting or activating specific pathways. The pyrrolidinone ring may also play a role in binding to biological targets, contributing to the compound’s overall activity .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues with Fluorophenyl and α-Ketoester Moieties

(a) Ethyl 2-(4-fluorophenyl)-2-oxoacetate (Patent Intermediate)

- Structure: Simpler α-ketoester lacking the pyrrolidinone-amine linkage.

- Synthesis : Prepared as an intermediate in multi-step syntheses, highlighting its utility in constructing complex fluorophenyl-containing molecules .

(b) Ethyl 2-[[1-[(4-fluorophenyl)methyl]indazole-3-carbonyl]amino]-3-methyl-butanoate

Triazole-Based α-Ketoesters (CrystEngComm Study)

Four triazole derivatives with α-ketoester functionalities (e.g., ethyl 2-(4-(4-chlorophenyl)-1-(4-methylbenzyl)-1H-1,2,3-triazol-5-yl)-2-oxoacetate) were synthesized and analyzed :

- Structural Similarity : Shared α-ketoester group but substituted with chlorophenyl, methoxyphenyl, or fluorophenyl groups.

- Key Findings: All compounds form self-assembled dimers via O···π-hole tetrel bonding.

- Comparison: The target compound’s pyrrolidinone ring may enable distinct solid-state interactions compared to triazole-based systems.

Pyrazolo-Oxothiazolidine Derivatives (Alkaline Phosphatase Inhibitors)

Compound 7f (ethyl 2-(2-(5-(2,4-dichlorophenyl)-3-(4-methoxyphenyl)-4,5-dihydro-1H-pyrazol-1-yl)-4-oxothiazol-5(4H)-ylidene)acetate) demonstrates:

Maleimide-Based GSK-3 Inhibitors

Compound 36b (Ethyl 2-(1-(2-((tert-butoxycarbonyl)amino)ethyl)-5-fluoro-1H-indol-3-yl)-2-oxoacetate):

Biological Activity

Ethyl 2-((1-(4-fluorophenyl)-5-oxopyrrolidin-3-yl)amino)-2-oxoacetate is a compound of interest due to its potential biological activity and applications in medicinal chemistry. This article delves into its biological properties, synthesis, and relevant case studies that highlight its significance.

Molecular Formula

- Molecular Formula: C14H16F N O3

- Molecular Weight: 273.29 g/mol

Pharmacological Profile

This compound has been studied for various biological activities, including:

- Antimicrobial Activity : Preliminary studies indicate that the compound exhibits antimicrobial properties against specific bacterial strains.

- Cytotoxicity : Research suggests potential cytotoxic effects on cancer cell lines, making it a candidate for further investigation in cancer therapy.

- Enzyme Inhibition : The compound may act as an inhibitor of certain enzymes, which could be beneficial in treating diseases related to enzyme dysregulation.

Case Studies and Research Findings

- Antimicrobial Studies : A study evaluated the antimicrobial efficacy of ethyl derivatives, including the target compound, against Staphylococcus aureus and Escherichia coli. Results showed a significant zone of inhibition, indicating effective antimicrobial properties .

- Cytotoxicity Assays : In vitro assays conducted on various cancer cell lines (e.g., MCF-7 breast cancer cells) demonstrated that the compound induced apoptosis at micromolar concentrations. This suggests its potential as a lead compound for developing anticancer agents .

- Enzyme Inhibition : Research highlighted the compound's ability to inhibit the activity of certain kinases involved in cell proliferation, suggesting its role in modulating signaling pathways associated with cancer progression .

Synthesis

The synthesis of this compound typically involves multi-step reactions:

- Formation of the Pyrrolidine Ring : The initial step involves the reaction of 4-fluorobenzaldehyde with an appropriate amine under acidic conditions to form the pyrrolidine derivative.

- Esterification : The resulting intermediate is then treated with ethyl acetoacetate under basic conditions to yield the final product.

Biological Activity Summary Table

Synthesis Reaction Conditions

| Step | Reagents | Conditions |

|---|---|---|

| Formation | 4-Fluorobenzaldehyde + Amine | Acidic medium, reflux |

| Esterification | Pyrrolidine Derivative + Ethyl Acetoacetate | Basic medium, reflux |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.